molecular formula C20H20N2O3 B11321799 N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide

N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide

Cat. No.: B11321799
M. Wt: 336.4 g/mol
InChI Key: RFHRGQVCYGYVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide typically involves the reaction of 8-methoxyquinoline with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide involves its interaction with cellular targets such as DNA and proteins. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide

InChI

InChI=1S/C20H20N2O3/c1-3-12-25-15-7-4-6-14(13-15)20(23)22-17-9-10-18(24-2)19-16(17)8-5-11-21-19/h4-11,13H,3,12H2,1-2H3,(H,22,23)

InChI Key

RFHRGQVCYGYVHK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.